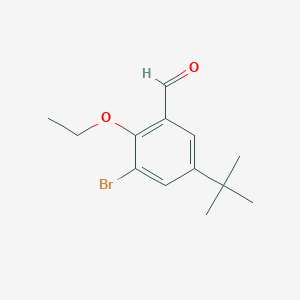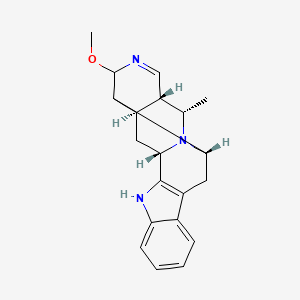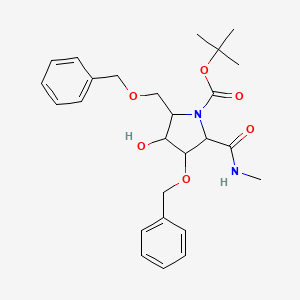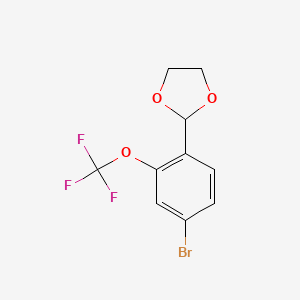
2-(4-Bromo-2-(trifluoromethoxy)phenyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromo-2-(trifluoromethoxy)phenyl)-1,3-dioxolane is an organic compound that features a bromine atom, a trifluoromethoxy group, and a dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-(trifluoromethoxy)phenyl)-1,3-dioxolane typically involves the reaction of 4-bromo-2-(trifluoromethoxy)phenol with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include heating the mixture under reflux to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromo-2-(trifluoromethoxy)phenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The dioxolane ring can be oxidized under specific conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to different functionalized compounds .
Aplicaciones Científicas De Investigación
2-(4-Bromo-2-(trifluoromethoxy)phenyl)-1,3-dioxolane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromo-2-(trifluoromethoxy)phenyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions. These properties contribute to the compound’s overall biological activity and effectiveness .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2-(trifluoromethoxy)phenol
- 4-Bromo-2-(trifluoromethoxy)benzaldehyde
- 4-Bromo-2-(trifluoromethoxy)aniline
Uniqueness
2-(4-Bromo-2-(trifluoromethoxy)phenyl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and can influence its reactivity and applications .
Propiedades
Fórmula molecular |
C10H8BrF3O3 |
|---|---|
Peso molecular |
313.07 g/mol |
Nombre IUPAC |
2-[4-bromo-2-(trifluoromethoxy)phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C10H8BrF3O3/c11-6-1-2-7(9-15-3-4-16-9)8(5-6)17-10(12,13)14/h1-2,5,9H,3-4H2 |
Clave InChI |
ZDGZAHSCFAHSIO-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)C2=C(C=C(C=C2)Br)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1,1-Dimethylethyl)phenyl]-sulfamide](/img/structure/B14763144.png)
![5H-[1,3]Thiazolo[3,2-a]pyridine](/img/structure/B14763158.png)

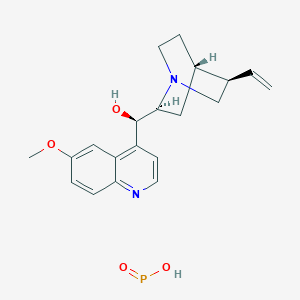
![4-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-3-[6-[4-(2-methoxyethyl)piperazin-1-yl]-4-methyl-1H-benzimidazol-2-yl]piperidin-2-one](/img/structure/B14763180.png)

![2-(2-Chlorophenyl)benzo[b]thiophene](/img/structure/B14763184.png)


